molecular formula C19H11N B14326241 6-Azabenzo(a)pyrene CAS No. 109489-32-9

6-Azabenzo(a)pyrene

Cat. No.: B14326241
CAS No.: 109489-32-9
M. Wt: 253.3 g/mol
InChI Key: NLJSQHIKRZBLKI-UHFFFAOYSA-N
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Description

6-Azabenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that contains a nitrogen atom within its structure. This compound is of significant interest due to its environmental and toxicological properties. It is a derivative of benzo(a)pyrene, which is known for its mutagenic and carcinogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nitric acid and sulfuric acid to nitrate benzo(a)pyrene, followed by a reduction process to introduce the nitrogen atom .

Industrial Production Methods

Industrial production of 6-Azabenzo(a)pyrene is less common due to its toxic nature. it can be produced in controlled laboratory settings using advanced organic synthesis techniques. The process involves multiple steps, including nitration, reduction, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Azabenzo(a)pyrene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include

Properties

IUPAC Name

8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N/c1-2-7-16-14(6-1)15-10-8-12-4-3-5-13-9-11-17(20-16)19(15)18(12)13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJSQHIKRZBLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=CC=CC(=C54)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031256
Record name 6-Azabenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24930-41-4, 109489-32-9
Record name 6-Azabenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024930414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azabenzopyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109489329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azabenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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